3-Acetamido-4-methyl-2-nitrobenzoic acid 3-Acetamido-4-methyl-2-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 7356-52-7
VCID: VC21080090
InChI: InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)
SMILES: CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C
Molecular Formula: C10H10N2O5
Molecular Weight: 238.2 g/mol

3-Acetamido-4-methyl-2-nitrobenzoic acid

CAS No.: 7356-52-7

Cat. No.: VC21080090

Molecular Formula: C10H10N2O5

Molecular Weight: 238.2 g/mol

* For research use only. Not for human or veterinary use.

3-Acetamido-4-methyl-2-nitrobenzoic acid - 7356-52-7

Specification

CAS No. 7356-52-7
Molecular Formula C10H10N2O5
Molecular Weight 238.2 g/mol
IUPAC Name 3-acetamido-4-methyl-2-nitrobenzoic acid
Standard InChI InChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)
Standard InChI Key TXVWKWQKCFPEDJ-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C
Canonical SMILES CC1=C(C(=C(C=C1)C(=O)O)[N+](=O)[O-])NC(=O)C

Introduction

Chemical Structure and Properties

Basic Information

3-Acetamido-4-methyl-2-nitrobenzoic acid is a yellow to off-white crystalline solid with multiple functional groups attached to a benzoic acid core. The compound's basic identification information is summarized in Table 1.

Table 1: Basic Identification Information

ParameterInformation
CAS Number7356-52-7
Molecular FormulaC₁₀H₁₀N₂O₅
Molecular Weight238.20 g/mol
IUPAC Name3-acetamido-4-methyl-2-nitrobenzoic acid
Common Synonyms2-NITRO-3-ACETYLAMINO-4-METHYLBENZOIC ACID; 3-(acetylamino)-4-methyl-2-nitrobenzoic acid
SMILES NotationCC1=C(C(=C(C=C1)C(=O)O)N+[O-])NC(=O)C
InChIInChI=1S/C10H10N2O5/c1-5-3-4-7(10(14)15)9(12(16)17)8(5)11-6(2)13/h3-4H,1-2H3,(H,11,13)(H,14,15)
InChIKeyTXVWKWQKCFPEDJ-UHFFFAOYSA-N

The compound contains several functional groups: a carboxylic acid group (-COOH), a nitro group (-NO₂), an acetamido group (-NHCOCH₃), and a methyl group (-CH₃) .

Physical and Chemical Properties

The physical and chemical properties of 3-Acetamido-4-methyl-2-nitrobenzoic acid are crucial for understanding its behavior in various chemical reactions and applications. These properties are summarized in Table 2.

Table 2: Physical and Chemical Properties

PropertyValue
Physical StateSolid
Storage ConditionsRoom temperature, sealed, away from moisture
XLogP3-AA1.4
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count2
Exact Mass238.05897142 Da

The compound exhibits moderate lipophilicity with an XLogP3-AA value of 1.4, making it somewhat soluble in both aqueous and organic solvents . The presence of two hydrogen bond donors and five hydrogen bond acceptors indicates significant potential for intermolecular interactions, which can influence its solubility and reactivity patterns .

Structural Characteristics and Reactivity

3-Acetamido-4-methyl-2-nitrobenzoic acid possesses a rich chemistry due to its multiple functional groups, each capable of participating in different types of reactions.

Functional Group Reactivity

The compound's reactivity profile is determined by its four key functional groups:

  • Carboxylic Acid Group: Can undergo esterification, amidation, reduction, and decarboxylation reactions.

  • Nitro Group: Susceptible to reduction to form amino groups, which can be valuable for the synthesis of heterocyclic compounds.

  • Acetamido Group: Can be hydrolyzed to reveal a free amino group, which opens up possibilities for further functionalization.

  • Methyl Group: Can undergo oxidation reactions, similar to those described for related compounds like 3-methyl-4-nitrobenzoic acid, which can be prepared by oxidizing 2,4-dimethyl-nitrobenzene with nitric acid .

The presence of these groups creates opportunities for selective transformations, making this compound a versatile building block in organic synthesis.

Applications and Research

Synthetic Applications

The compound's diverse functional groups make it valuable as a precursor in multi-step organic synthesis. The nitro and amino groups make it particularly suitable for further chemical modifications, such as halogenation reactions.

Similar compounds in this family have been used as precursors in the synthesis of more complex molecules, including:

  • Benzimidazoles: Related compounds have been converted into structures like 7-Methyl-1H-benzimidazole-4-carboxylic acid using palladium on activated carbon and formic acid, with yields around 85%.

  • Halogenated Derivatives: The compound can be transformed into derivatives such as 3-bromo-4-methyl-2-nitrobenzoic acid with yields of 86.5% using sodium nitrite and copper powder in hydrobromic acid.

Related Compounds

Precursors and Derivatives

Several structurally related compounds form a chemical family with 3-Acetamido-4-methyl-2-nitrobenzoic acid. The relationships between these compounds are important for understanding synthetic pathways and potential applications. Key related compounds include:

Table 3: Related Compounds

Compound NameCAS NumberMolecular FormulaRelationship
3-Amino-4-methyl-2-nitrobenzoic acid37901-90-9C₈H₈N₂O₄Deacetylated derivative
3-Acetamido-4-methylbenzoic acid6946-14-1C₁₀H₁₁NO₃Precursor (non-nitrated)
4-Acetamido-3-nitrobenzoic acid1539-06-6C₉H₈N₂O₅Positional isomer
3-methyl-4-nitrobenzoic acid-C₈H₇NO₄Related structure

The structural similarities between these compounds suggest that synthetic methodologies developed for one may be applicable to others, potentially expanding the utility of the entire class in organic synthesis .

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